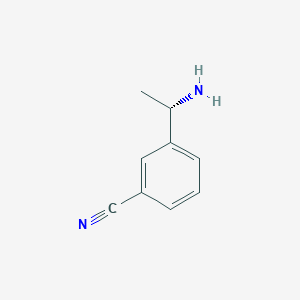

(S)-3-(1-aminoethyl)benzonitrile

Descripción general

Descripción

(S)-3-(1-aminoethyl)benzonitrile is a chemical compound that is structurally related to benzonitrile derivatives. These derivatives are of significant interest in the field of medicinal chemistry due to their potential biological activities. The compound itself is not directly mentioned in the provided papers, but its structural analogues are discussed, which can provide insights into its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of related compounds to (S)-3-(1-aminoethyl)benzonitrile is described in the first paper, where an efficient and facile synthetic route is reported for 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile and its analogues . This synthesis involves the use of p-[18F]fluorobenzyl iodide as a prosthetic group, which is a routine process for the authors in the production of several neuroimaging agents. The synthesis strategy developed for the DASB precursor could potentially be adapted for the synthesis of (S)-3-(1-aminoethyl)benzonitrile, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of (S)-3-(1-aminoethyl)benzonitrile can be inferred to some extent from the related compounds discussed in the papers. The presence of an aminoethyl group attached to the benzonitrile moiety suggests that the compound would have an amine functional group, which could participate in hydrogen bonding and influence the molecule's overall polarity and solubility .

Chemical Reactions Analysis

The chemical reactions involving benzonitrile derivatives are not explicitly detailed in the provided papers for (S)-3-(1-aminoethyl)benzonitrile. However, the synthesis of related compounds suggests that these derivatives can undergo various chemical transformations, such as the substitution of halides or nitro groups, which could be relevant for the chemical reactions of (S)-3-(1-aminoethyl)benzonitrile .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (S)-3-(1-aminoethyl)benzonitrile are not directly reported, the properties of similar compounds can provide some insights. For example, the presence of the amino group is likely to increase the hydrophilicity of the molecule, affecting its solubility in water and organic solvents. The benzonitrile core may contribute to the molecule's stability and reactivity under various conditions .

Relevant Case Studies

The first paper discusses the in vitro and in vivo properties of a fluorobenzyl analogue of DASB, which is structurally related to (S)-3-(1-aminoethyl)benzonitrile . This study is relevant as it provides information on the biological properties of similar compounds, which could be extrapolated to (S)-3-(1-aminoethyl)benzonitrile. The compound's potential for use in neuroimaging is particularly noteworthy, as it suggests possible applications in medical diagnostics and research.

The second paper describes a novel one-pot synthesis of 3-amino-1,2-benzisoxazoles from ortho-substituted benzonitriles . Although this does not directly involve (S)-3-(1-aminoethyl)benzonitrile, the methodology could be relevant for its synthesis or for the synthesis of its derivatives, which could be useful in various chemical and pharmaceutical applications.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Benzonitrile derivatives, including those related to (S)-3-(1-aminoethyl)benzonitrile, have been studied for their potential as corrosion inhibitors. A study by Chaouiki et al. (2018) explored the use of similar compounds for protecting mild steel in acidic environments. The findings highlighted their effectiveness as inhibitors, providing insights into the interaction of these compounds with metal surfaces.

Synthesis of Benzonitriles

The synthesis of benzonitriles is crucial in various industries, including pharmaceuticals and dyes. A study by Zhao et al. (2019) presented a novel method for direct cyanation of aromatic compounds, demonstrating the importance of benzonitriles in chemical synthesis.

Probing Local Environment in Ionic Liquids

Benzonitriles, like (S)-3-(1-aminoethyl)benzonitrile, can serve as probes to monitor the local environment in ionic liquids. The study by Zhang et al. (2013) used benzonitrile to investigate the hydrogen bonding and intrinsic electric field in ionic liquids, showcasing its application in understanding complex chemical systems.

Dye-Sensitized Solar Cells

In the field of renewable energy, benzonitriles have been used in dye-sensitized solar cells (DSSCs). A study by Latini et al. (2014) explored the use of benzonitrile-based electrolytes in DSSCs, highlighting its role in enhancing cell efficiency and stability.

Biodegradation of Aromatic Nitriles

The biodegradation of aromatic nitriles, including those similar to (S)-3-(1-aminoethyl)benzonitrile, has been a subject of environmental research. Harper (1977) investigated the enzymatic degradation of benzonitrile by the fungus Fusarium solani, providing insights into the ecological impact and bioremediation potential of these compounds.

Safety and Hazards

Propiedades

IUPAC Name |

3-[(1S)-1-aminoethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7H,11H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDRNGQVIRUPOC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC(=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610425 | |

| Record name | 3-[(1S)-1-Aminoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(1-aminoethyl)benzonitrile | |

CAS RN |

127852-22-6 | |

| Record name | 3-[(1S)-1-Aminoethyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127852-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1S)-1-Aminoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

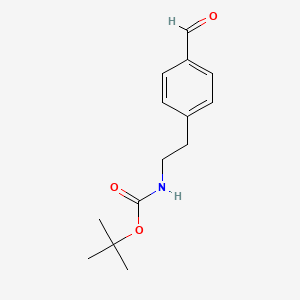

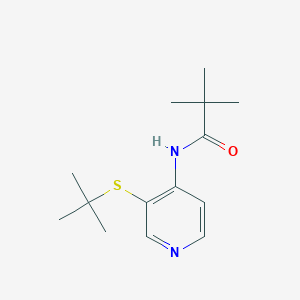

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)

![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)